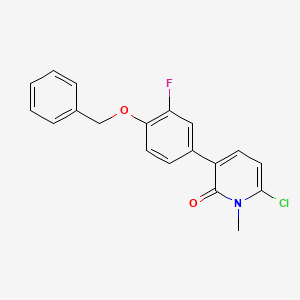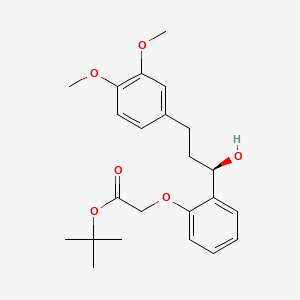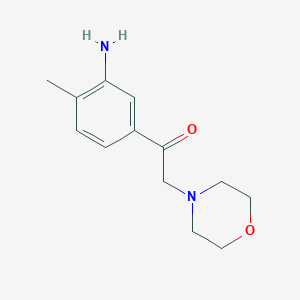
Tetradec-9-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradec-9-en-1-ol, also known as (Z)-Tetradec-9-en-1-ol, is an unsaturated fatty alcohol with the molecular formula C14H28O and a molecular weight of 212.37 g/mol . This compound is characterized by a double bond at the ninth carbon atom in the tetradecane chain, giving it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradec-9-en-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ester. For instance, the reduction of (Z)-tetradec-9-enal using sodium borohydride (NaBH4) in methanol can yield this compound . Another method involves the hydrolysis of (Z)-tetradec-9-enyl acetate using a base such as sodium hydroxide (NaOH) in an aqueous solution .
Industrial Production Methods
Industrial production of this compound often involves the biotechnological method using engineered yeast cell factories. This method leverages the metabolic pathways of yeast to produce the compound efficiently. The yeast cells are engineered to express specific enzymes that catalyze the conversion of fatty acids to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradec-9-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Tetradec-9-enal, Tetradec-9-enoic acid
Reduction: Tetradecan-1-ol
Substitution: Tetradec-9-enyl chloride, Tetradec-9-enyl bromide
Applications De Recherche Scientifique
Tetradec-9-en-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tetradec-9-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone component, binding to olfactory receptors in insects and triggering behavioral responses . The compound’s unsaturated nature allows it to participate in various biochemical pathways, including those involved in lipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Tetradec-9-en-1-ol can be compared with other similar compounds, such as:
Tetradecan-1-ol: A saturated fatty alcohol with similar chain length but lacking the double bond, resulting in different chemical properties and reactivity.
Hexadec-9-en-1-ol: An unsaturated fatty alcohol with a longer chain length and a double bond at the ninth carbon, used in similar applications but with distinct physical and chemical characteristics.
Tetradec-11-en-1-ol: Another unsaturated fatty alcohol with the double bond at the eleventh carbon, differing in its reactivity and applications.
This compound’s unique position of the double bond at the ninth carbon atom distinguishes it from these similar compounds, influencing its chemical behavior and applications .
Propriétés
Formule moléculaire |
C14H28O |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
tetradec-9-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3 |
Clé InChI |
GSAAJQNJNPBBSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
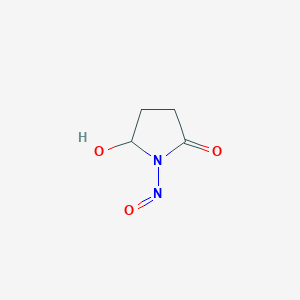

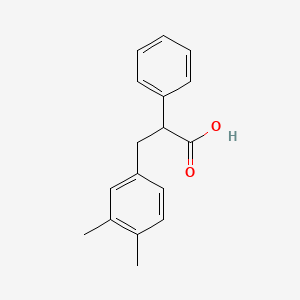
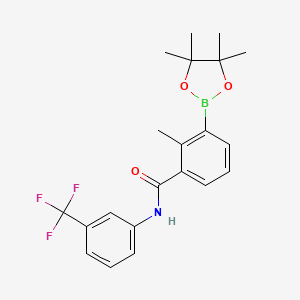
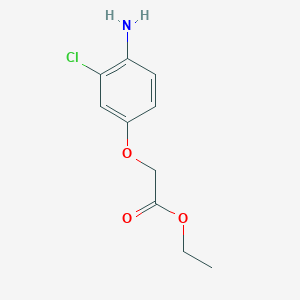
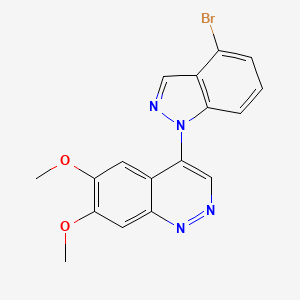
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
